molecular formula C17H25FN2O5S2 B2466833 N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-4-ethoxy-3-fluorobenzenesulfonamide CAS No. 1286703-74-9

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-4-ethoxy-3-fluorobenzenesulfonamide

Cat. No. B2466833
CAS RN: 1286703-74-9
M. Wt: 420.51
InChI Key: WCUCAVIVJBNKMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-4-ethoxy-3-fluorobenzenesulfonamide is a useful research compound. Its molecular formula is C17H25FN2O5S2 and its molecular weight is 420.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Corrosion Inhibition and Material Science

Sulfonamide derivatives have been studied for their corrosion inhibition properties on various metals, offering insights into their potential application in protecting materials from degradation. For example, piperidine derivatives have been evaluated through quantum chemical calculations and molecular dynamics simulations to predict their efficiency in corrosion inhibition on iron surfaces (Kaya et al., 2016). These studies highlight the potential of sulfonamides in material science, specifically in the development of inhibitors that can extend the lifespan of metal-based structures and components.

Drug Discovery and Development

Sulfonamide compounds have been pivotal in drug discovery, with various derivatives being investigated for their therapeutic potential. The structural analysis and pharmacological evaluation of sulfonamide derivatives can lead to the development of new drugs. For instance, the study on AND-1184, a sulfonamide derivative, involved single-crystal X-ray and solid-state NMR characterisation to understand its potential as an API for treating dementia (Pawlak et al., 2021). This underlines the importance of sulfonamides in the pharmaceutical industry, where their diverse biological activities can be harnessed to treat various conditions.

Enzyme Inhibition and Biological Studies

Research on sulfonamide derivatives often focuses on their ability to inhibit specific enzymes, which is crucial for developing treatments for diseases like cancer, bacterial infections, and inflammatory conditions. For example, sulfonamides have been synthesized and evaluated as potent inhibitors of membrane-bound phospholipase A2, demonstrating significant in vitro efficacy (Oinuma et al., 1991). This exemplifies the potential of sulfonamide compounds in the discovery and development of new enzyme inhibitors with therapeutic applications.

Antimicrobial and Antitumor Activities

Sulfonamides have also been investigated for their antimicrobial and antitumor activities. The synthesis and biological evaluation of substituted benzenesulfonamides, for example, have shown promise as novel potent inhibitors targeting specific cellular mechanisms in cancer and bacterial infections (Abbassi et al., 2014). These studies underscore the role of sulfonamide derivatives in exploring new avenues for treating infectious diseases and cancer, highlighting their significance in medicinal chemistry.

properties

IUPAC Name

N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-4-ethoxy-3-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25FN2O5S2/c1-2-25-17-6-5-15(11-16(17)18)26(21,22)19-12-13-7-9-20(10-8-13)27(23,24)14-3-4-14/h5-6,11,13-14,19H,2-4,7-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCUCAVIVJBNKMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)S(=O)(=O)C3CC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25FN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.